![molecular formula C10H16Cl2N2O B2588654 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride CAS No. 2408936-68-3](/img/structure/B2588654.png)
2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride, also known as 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride, is a chemical compound with the CAS Number: 1067659-46-4 . It has a molecular weight of 251.16 . The compound is stored at a temperature of 4°C . It is a powder in physical form .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as piperazine and pyrrolidine derivatives, has been reported in recent literature . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, it’s worth noting that similar compounds, such as piperazine and pyrrolidine derivatives, undergo various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, a boiling point of 269.4±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 50.8±3.0 kJ/mol and a flash point of 116.7±24.0 °C .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterocyclic Compounds
Pyrrolidines, including compounds structurally similar to 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine; dihydrochloride, are crucial in the synthesis of heterocyclic compounds. These compounds exhibit significant biological effects and find applications in medicine as therapeutic agents, in industry as dyes, and in agriculture as agrochemical substances. The study of their chemistry is essential for advancing scientific knowledge and technological applications (Żmigrodzka et al., 2022).
2. Pharmacological Applications
The pharmacological evaluation of pyridone and pyridine derivatives, including those similar to the compound of interest, has been a focal point of research. These compounds are investigated for their potential as therapeutic agents, particularly as 5-HT3 antagonists in the treatment of conditions such as emesis induced by chemotherapy. The research explores the synthesis and structure-activity relationships to identify compounds with potent activity and desirable pharmacokinetic properties (Matsui et al., 1992).
3. Coordination Chemistry
Research into the coordination chemistry of pyridine derivatives, including methylated versions similar to 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine; dihydrochloride, has provided insights into their bonding and electronic properties. These studies are foundational for understanding the behavior of these compounds in complex chemical systems and their potential applications in catalysis and materials science (Tessier & Rochon, 1999).
4. Cognitive Enhancement and Therapeutic Potentials
Nicotinic acetylcholine receptor (nAChR) ligands derived from pyridine, including 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), have shown promise in enhancing cognitive functions in rodent and primate models. These compounds exhibit reduced activation of peripheral ganglionic type receptors, making them attractive candidates for the treatment of cognitive disorders (Lin et al., 1997).
5. Antagonist Activities for Opioid Receptors
Compounds structurally related to 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine; dihydrochloride have been studied for their antagonist activities on kappa-opioid receptors (KOR). These studies aim at understanding their potential in treating conditions such as depression and addiction, highlighting the importance of selectivity and efficacy in therapeutic applications (Grimwood et al., 2011).
Safety and Hazards
The safety information for 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10;;/h2-3,7,10-11H,4-6H2,1H3;2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDJFEJCCKYLLY-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)O[C@@H]2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2588571.png)
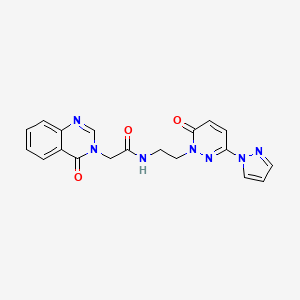

![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)
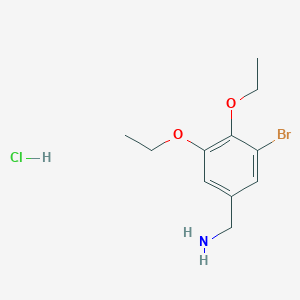
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)

![1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2588584.png)

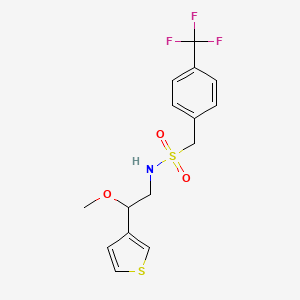
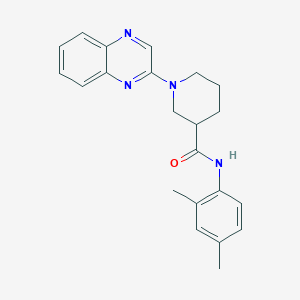
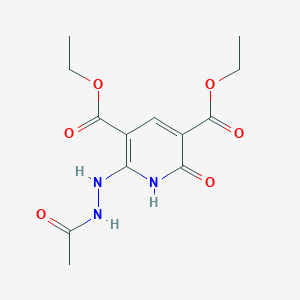
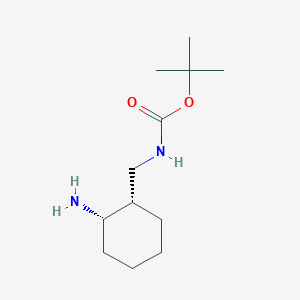
![N-Cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2588594.png)